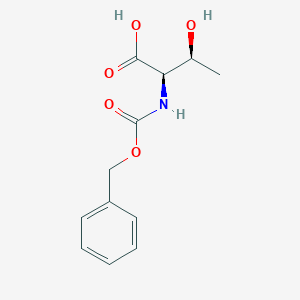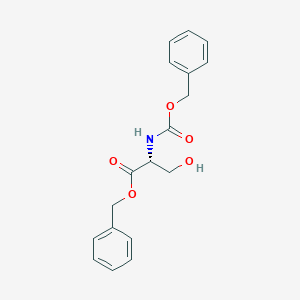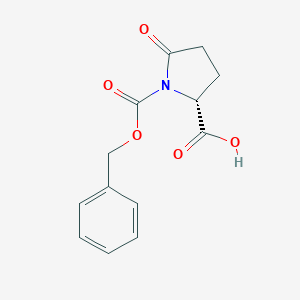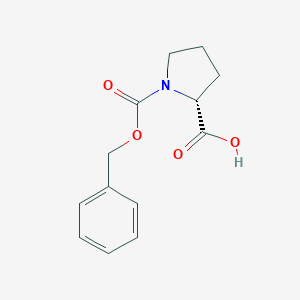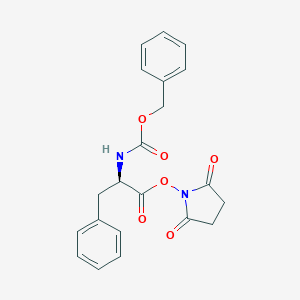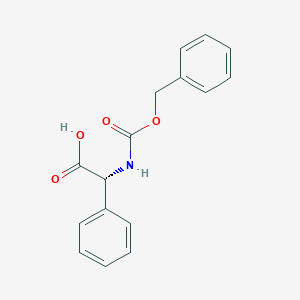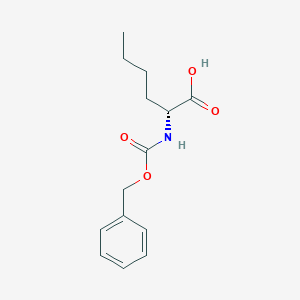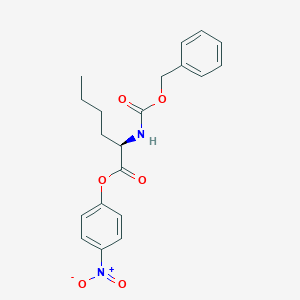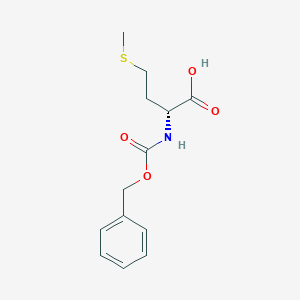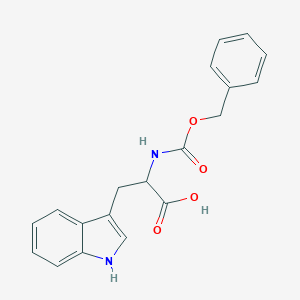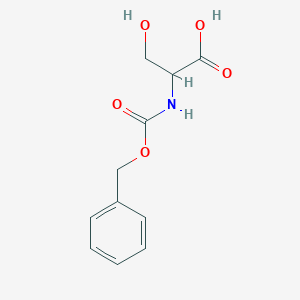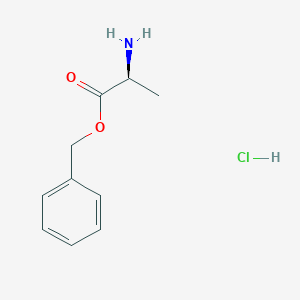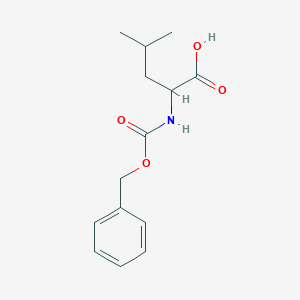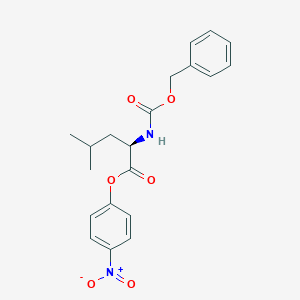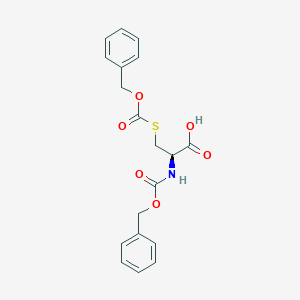
Z-Cys(Z)-OH
Overview
Description
Z-Cys(Z)-OH: , also known as Zwitterion L-cysteine, is a derivative of the amino acid cysteine. It is characterized by the presence of a carboxyl group, an amino group, and a thiol group. This compound is notable for its zwitterionic nature, meaning it contains both positive and negative charges within the same molecule. This unique property makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Cys(Z)-OH typically involves the protection of the thiol group of cysteine to prevent unwanted reactions during peptide synthesis. One common method is the use of benzyl chloroformate (Cbz) to protect the amino group, followed by the introduction of a protecting group for the thiol group, such as acetamidomethyl (Acm). The protected cysteine is then subjected to standard peptide coupling reactions to form the desired peptide sequence. After the synthesis, the protecting groups are removed under specific conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS is particularly favored due to its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Z-Cys(Z)-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group is particularly reactive and can form disulfide bonds through oxidation. This property is crucial in the formation of protein structures and in various biochemical processes .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to form disulfide bonds.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds back to thiol groups.
Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Major Products:
Oxidation: Formation of cystine, a dimer of cysteine linked by a disulfide bond.
Reduction: Regeneration of free thiol groups from disulfide bonds.
Substitution: Formation of thioether derivatives.
Scientific Research Applications
Chemistry: Z-Cys(Z)-OH is used in the synthesis of peptides and proteins, particularly in the study of disulfide bond formation and stability. It serves as a model compound for understanding the behavior of cysteine residues in proteins .
Biology: In biological research, this compound is used to study protein folding and stability. Its ability to form disulfide bonds makes it a valuable tool in the investigation of protein structure and function .
Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage. This property is being explored in the development of treatments for various diseases, including neurodegenerative disorders and cancer .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and cosmetics. Its ability to stabilize proteins and peptides makes it a valuable additive in formulations .
Mechanism of Action
Z-Cys(Z)-OH exerts its effects primarily through its thiol group, which can participate in redox reactions. The thiol group can donate electrons to neutralize free radicals, thereby protecting cells from oxidative damage. Additionally, the formation of disulfide bonds through the thiol group is crucial in maintaining the structural integrity of proteins .
Comparison with Similar Compounds
L-Cysteine: The parent compound of Z-Cys(Z)-OH, which lacks the protective groups.
N-Acetylcysteine: A derivative of cysteine with an acetyl group attached to the amino group, commonly used as a mucolytic agent and antioxidant.
Cystine: A dimer of cysteine formed through the oxidation of two thiol groups to form a disulfide bond.
Uniqueness: this compound is unique due to its zwitterionic nature and the presence of protective groups that enhance its stability and reactivity. These properties make it particularly useful in peptide synthesis and in studies of protein structure and function .
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)-3-phenylmethoxycarbonylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c21-17(22)16(20-18(23)25-11-14-7-3-1-4-8-14)13-27-19(24)26-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKPRICKEUGRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57912-35-3 | |
| Record name | N,S-Dibenzyloxycarbonyl-L-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057912353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC88487 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


